molecular formula C15H13F2NO4 B13737715 Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate

Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate

Cat. No.: B13737715
M. Wt: 309.26 g/mol
InChI Key: WRVLICMMPQDBFZ-UHFFFAOYSA-N
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Description

Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylacetylenedicarboxylate (DMAD) with lithium salts of fluorinated quinoline derivatives . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Mechanism of Action

The mechanism of action of Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to increased biological activity . The exact pathways and targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring enhances its reactivity and potential for functionalization .

Properties

Molecular Formula

C15H13F2NO4

Molecular Weight

309.26 g/mol

IUPAC Name

diethyl 5,7-difluoroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13F2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

WRVLICMMPQDBFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)C(=O)OCC

Origin of Product

United States

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